BRD9185

Antimalarial efficacy In vivo model Dosing regimen

BRD9185 is a validated chemical probe distinguished by its three-dose oral curative regimen in the P. berghei model and a 15h murine half-life. Its azetidine-2-carbonitrile scaffold and high selectivity (IC50 >50,000 nM vs human DHODH) uniquely support studies on dosing schedule impact, scaffold-dependent resistance, and parasite-specific pathway validation. Select for in vivo antimalarial programs requiring reduced dosing frequency.

Molecular Formula C23H21F6N3O2
Molecular Weight 485.4 g/mol
Cat. No. B10822367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD9185
Molecular FormulaC23H21F6N3O2
Molecular Weight485.4 g/mol
Structural Identifiers
SMILESCCCNC(=O)N1C(C(C1C#N)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CO
InChIInChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1
InChIKeyFYPZBZFXJUJJRA-AQNXPRMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD9185 Compound Overview: Azetidine-2-carbonitrile PfDHODH Inhibitor with Defined In Vitro and In Vivo Antimalarial Activity


BRD9185 is a synthetic organic compound belonging to the azetidine-2-carbonitrile structural class. It functions as a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme essential for the de novo pyrimidine biosynthesis pathway in malaria parasites [1]. As the optimized lead from this novel chemotype, BRD9185 exhibits well-characterized in vitro activity against multidrug-resistant P. falciparum blood-stage parasites (Dd2 strain, EC50 = 16 nM) and demonstrates curative efficacy in a P. berghei mouse model after only three oral doses [2].

Why Generic PfDHODH Inhibitors Cannot Substitute for BRD9185 in Antimalarial Research


Within the PfDHODH inhibitor class, compounds such as DSM265, DSM421, BRD7539, and Genz-669178 share the same molecular target yet exhibit substantial divergence in key performance parameters [1]. These differences encompass in vivo curative dosing regimens, mouse pharmacokinetic profiles (half-life and clearance), human versus parasite enzyme selectivity margins, and core chemical scaffolds. Such variability precludes simple interchangeability in experimental systems. A procurement decision based solely on in-class target engagement fails to account for the quantifiable differentiation that BRD9185 presents in specific assay contexts—particularly its curative efficacy after just three doses in the P. berghei model and its distinctive azetidine-2-carbonitrile backbone [2].

BRD9185 Quantitative Differentiation Guide: Head-to-Head Comparisons for Informed Scientific Procurement


In Vivo Curative Efficacy: Three-Dose Cure with BRD9185 vs. Four-Day Multi-Dose Regimens

BRD9185 achieves curative efficacy in the P. berghei mouse model after only three oral doses [1]. In contrast, DSM265 requires a four-day, twice-daily oral dosing regimen (8 total doses) to achieve its reported ED90 of 3 mg/kg/day in the same model . This represents a substantial reduction in required dosing frequency for a curative outcome.

Antimalarial efficacy In vivo model Dosing regimen Plasmodium berghei

Mouse Pharmacokinetic Profile: BRD9185 Extended Half-Life vs. DSM265

BRD9185 exhibits a long half-life of 15 hours and low clearance in mice [1]. In contrast, DSM265 demonstrates a moderate terminal elimination half-life of only 2–4 hours in mice when administered orally at doses ranging from 0.5 to 75 mg/kg . This 4- to 7-fold difference in murine half-life distinguishes the pharmacokinetic profile of BRD9185 from a key in-class comparator.

Pharmacokinetics Half-life Clearance Mouse model

Human vs. Parasite Enzyme Selectivity: BRD9185 and BRD7539 Compared

BRD9185 demonstrates selectivity for malarial DHODH with an IC50 > 50,000 nM against recombinant human DHODH [1]. BRD7539, a structurally distinct PfDHODH inhibitor from the same research program, shows no inhibition of the human orthologue with an IC50 of 33 nM against recombinant PfDHODH [2]. While both compounds exhibit parasite-selective inhibition, BRD7539 has a reported PfDHODH IC50 of 33 nM compared to BRD9185's IC50 > 50,000 nM (pIC50 < 4.3) , reflecting differences in assay conditions and potentially in biochemical potency.

Selectivity PfDHODH Human DHODH Off-target risk

In Vitro Potency Against Multidrug-Resistant P. falciparum: BRD9185 vs. Genz-669178

BRD9185 exhibits an EC50 of 16 nM against the multidrug-resistant P. falciparum Dd2 strain [1]. Genz-669178, another PfDHODH inhibitor, demonstrates an IC50 of 10 nM against the same Dd2 strain . Both compounds show potent in vitro activity against multidrug-resistant parasites, with BRD9185's EC50 (16 nM) being within a comparable range to Genz-669178's IC50 (10 nM) in whole-cell assays.

EC50 Dd2 strain Multidrug-resistant In vitro potency

Structural Class Differentiation: Azetidine-2-carbonitrile Backbone

BRD9185 belongs to the azetidine-2-carbonitrile structural class, which represents a novel chemotype among PfDHODH inhibitors [1]. In contrast, DSM265 and DSM421 are triazolopyrimidine-based inhibitors, Genz-669178 is a benzimidazole-thiophene carboxamide, and BRD7539 shares the azetidine-2-carbonitrile core but with distinct substitution patterns. This structural differentiation is a class-level distinction that may confer unique physicochemical properties, as evidenced by BRD9185's computed XLogP of 4.51 and compliance with Lipinski's Rule of Five [2].

Chemotype Scaffold Structural novelty Azetidine-2-carbonitrile

Mammalian Cell Cytotoxicity Profile: BRD9185 vs. Genz-669178

BRD9185's cytotoxicity profile has been characterized, though direct comparative data are limited. Genz-669178, a comparator PfDHODH inhibitor, shows an IC50 of 53 μM for hERG channel inhibition in CHO-K1 cells , indicating a defined cardiac safety window. Class-level inference suggests that the azetidine-2-carbonitrile scaffold of BRD9185, combined with its demonstrated selectivity for PfDHODH over human DHODH (IC50 > 50,000 nM) [1], may confer a favorable safety margin.

Cytotoxicity hERG Safety profile CHO-K1

Optimal Research and Industrial Applications for BRD9185 Based on Quantified Evidence


In Vivo Antimalarial Efficacy Studies Requiring Short-Course Dosing

For researchers conducting P. berghei mouse model studies where a reduced dosing frequency is a critical experimental variable, BRD9185 offers a three-dose curative regimen [1]. This contrasts with the more intensive four-day, twice-daily dosing required for DSM265 to achieve its ED90 [2], making BRD9185 a preferred tool compound for investigating the relationship between dosing schedule and treatment outcome.

Pharmacokinetic Profiling of Long-Half-Life Antimalarial Candidates

Investigators focused on murine pharmacokinetics and the relationship between half-life and in vivo efficacy should consider BRD9185, which exhibits a 15-hour half-life in mice [1]. This extended half-life, substantially longer than the 2–4 hour half-life reported for DSM265 [2], enables studies of prolonged drug exposure and its impact on parasite clearance and recrudescence.

Chemical Probe Development for PfDHODH Target Validation

As a representative of the azetidine-2-carbonitrile chemotype, BRD9185 serves as a valuable chemical probe for validating PfDHODH as a target in malaria drug discovery programs [1]. Its structural distinction from triazolopyrimidine-based inhibitors like DSM265 and DSM421 makes it particularly useful for investigating scaffold-dependent effects on target engagement, resistance mechanisms, and parasite biology [2].

Selectivity Profiling in Parasite vs. Host Enzyme Assays

BRD9185 is well-suited for selectivity studies requiring a PfDHODH inhibitor with defined activity against the human orthologue. With an IC50 > 50,000 nM against recombinant human DHODH [1], it provides a clear window for discriminating parasite-specific effects from host enzyme inhibition. This is comparable to the selectivity profile of BRD7539, which also shows no inhibition of the human enzyme [2], allowing for cross-scaffold comparisons of selectivity mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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